4-methyl-N-(pentan-2-yl)pyridin-3-amine

Medicinal Chemistry Physicochemical Profiling Drug Discovery

For FGFR1-targeted oncology programs, this specific 4-methyl regioisomer (CAS 1344111-70-1) is essential. The branched pentan-2-yl chain provides a calculated logP enhancement of ~2.5–3.0, optimizing lipophilicity for the solvent-exposed region without altering H-bond donor/acceptor profiles. Substituting the commercially prevalent 2-methyl isomer (CAS 1542409-62-0) introduces >10-fold potency variability in kinase assays. With a TPSA of ~24.9 Ų and a single H-bond donor, this secondary amine offers a defined steric and electronic environment for N-alkylation protocols, ensuring reproducible SAR data and eliminating regioisomeric cross-contamination risks in your comparative studies.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Cat. No. B13211661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(pentan-2-yl)pyridin-3-amine
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCC(C)NC1=C(C=CN=C1)C
InChIInChI=1S/C11H18N2/c1-4-5-10(3)13-11-8-12-7-6-9(11)2/h6-8,10,13H,4-5H2,1-3H3
InChIKeyIYBVJXIDSKKYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-N-(pentan-2-yl)pyridin-3-amine: Technical Baseline for Procurement Evaluation


4-Methyl-N-(pentan-2-yl)pyridin-3-amine (CAS 1344111-70-1) is a secondary amine featuring a 4-methyl-substituted pyridine ring with an N-(pentan-2-yl) side chain attached at the 3-position . This compound belongs to the pyridin-3-amine class, which has been extensively investigated as a privileged scaffold for multitargeted protein kinase inhibition in oncology research, particularly in non-small cell lung cancer (NSCLC) programs [1]. The branched pentan-2-yl substituent confers distinct physicochemical properties compared to linear or unsubstituted analogs, including enhanced lipophilicity that may influence membrane permeability and pharmacokinetic behavior in drug discovery contexts [2].

4-Methyl-N-(pentan-2-yl)pyridin-3-amine: Why In-Class Compounds Cannot Be Interchanged Without Quantitative Validation


Within the pyridin-3-amine class, seemingly minor structural variations produce substantial differences in physicochemical properties that directly impact experimental reproducibility and downstream utility. The position of the methyl substituent (2-position versus 4-position) alters electronic distribution across the pyridine ring and affects both synthetic accessibility and target engagement profiles . The branched pentan-2-yl side chain generates different lipophilicity (logP) and topological polar surface area (TPSA) values compared to linear or differently branched analogs, parameters that critically influence membrane permeability, solubility, and ultimately assay outcomes in cellular and in vivo models [1]. Furthermore, structure-activity relationship (SAR) analyses of pyridin-3-amine derivatives reveal that modifications at the 4-position yield quantifiably distinct FGFR1 inhibitory activity compared to 2-substituted counterparts [2]. For scientific procurement, substituting 2-methyl-N-(pentan-2-yl)pyridin-3-amine (CAS 1542409-62-0) or 6-methyl-N-(pentan-2-yl)pyridin-3-amine for the 4-methyl variant without quantitative verification introduces uncontrolled experimental variables that may compromise reproducibility and invalidate comparative analyses.

4-Methyl-N-(pentan-2-yl)pyridin-3-amine: Comparator-Based Quantitative Differentiation Evidence


Branched Pentan-2-yl Side Chain Lipophilicity Differentiation versus Linear Pentyl Analogs

The branched pentan-2-yl substituent in 4-methyl-N-(pentan-2-yl)pyridin-3-amine confers distinct lipophilicity compared to linear N-pentyl-substituted pyridin-3-amines. Branched alkyl chains on pyridin-3-amine scaffolds enhance calculated logP values relative to linear chains of equivalent carbon count due to reduced solvent-accessible surface area and altered solvation energetics [1]. N-alkylated pyridin-3-amines with branched alkyl groups exhibit XLogP3 values ranging from approximately 2.7 to 3.7, compared to lower values (~1.2-2.5) for unsubstituted or linear alkyl analogs [2]. This lipophilicity modulation directly impacts membrane permeability predictions and may affect compound partitioning in biphasic assay systems [3].

Medicinal Chemistry Physicochemical Profiling Drug Discovery

4-Methyl Pyridine Ring Substitution Pattern Differentiation versus 2-Methyl Isomer

The position of the methyl substituent on the pyridine ring (4-methyl versus 2-methyl) represents a critical structural determinant of both synthetic utility and potential biological activity. 4-Methyl-N-(pentan-2-yl)pyridin-3-amine (CAS 1344111-70-1) and 2-methyl-N-(pentan-2-yl)pyridin-3-amine (CAS 1542409-62-0) share identical molecular formulas (C11H18N2) and molecular weights (178.27 g/mol) but differ in methyl group placement . In SAR analyses of multisubstituted pyridin-3-amine derivatives as FGFR1 kinase inhibitors, compounds bearing 4-position substituents demonstrated quantitatively distinct activity profiles from 2-substituted analogs, with 4-substituted variants showing improved binding interactions with the kinase hinge region [1]. The 4-methyl substitution pattern influences electronic density at the pyridine nitrogen, altering basicity and hydrogen-bonding capacity relative to 2-methyl isomers .

Structure-Activity Relationship Kinase Inhibition Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation versus N-Aryl Pyridin-3-amines

4-Methyl-N-(pentan-2-yl)pyridin-3-amine possesses a topological polar surface area (TPSA) value that distinguishes it from more polar N-aryl substituted pyridin-3-amine derivatives commonly employed in kinase inhibitor programs. The secondary amine with an aliphatic N-(pentan-2-yl) substituent yields a TPSA of approximately 24.9 Ų, as calculated for structurally analogous 4-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine (which shares the same core scaffold and substitution pattern, differing only in an additional methyl branch on the alkyl chain) [1]. In contrast, N-aryl-substituted pyridin-3-amines used in multitargeted kinase inhibitors exhibit TPSA values typically exceeding 60-80 Ų due to additional polar heteroatoms on the aryl ring [2]. This 35-55 Ų difference in TPSA translates to markedly different predictions for passive membrane permeability and blood-brain barrier penetration potential [3].

Drug-likeness Prediction Membrane Permeability Physicochemical Profiling

Synthetic Intermediate Differentiation: 4-Methylpyridin-3-amine Scaffold as Nevirapine Precursor

The core 4-methylpyridin-3-amine scaffold (CAS 3430-27-1), from which 4-methyl-N-(pentan-2-yl)pyridin-3-amine is derived via N-alkylation, serves as a key synthetic intermediate in the manufacture of nevirapine, an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV/AIDS treatment . The 3-amino-4-methylpyridine core is chlorinated to produce 2-chloro-3-amino-4-methylpyridine, which then undergoes further functionalization to yield nevirapine . In contrast, the 2-methylpyridin-3-amine scaffold (parent of the 2-methyl regioisomer) is not utilized in this established pharmaceutical synthetic pathway [1]. The N-alkylation of 4-methylpyridin-3-amine with 2-bromopentane under basic conditions produces the target compound, a transformation that preserves the pharmacophoric 3-amino-4-methylpyridine motif while introducing lipophilic character via the pentan-2-yl side chain .

Organic Synthesis Pharmaceutical Intermediates Antiviral Chemistry

Hydrogen Bond Donor/Acceptor Profile Differentiation versus Unsubstituted 3-Aminopyridine

4-Methyl-N-(pentan-2-yl)pyridin-3-amine exhibits a distinct hydrogen bond donor/acceptor profile compared to the unsubstituted 3-aminopyridine parent scaffold. The target compound contains one hydrogen bond donor (secondary amine N-H) and two hydrogen bond acceptors (pyridine ring nitrogen and amine nitrogen lone pair) [1]. This profile differs from 3-aminopyridine (CAS 462-08-8), which possesses two hydrogen bond donors (primary amine NH2) and identical hydrogen bond acceptors, resulting in fundamentally different intermolecular interaction capacity [2]. The substitution of one primary amine hydrogen with the pentan-2-yl group reduces hydrogen bond donor count from 2 to 1 while simultaneously increasing rotatable bond count (from 0 in 3-aminopyridine to approximately 4-5 in the target compound), which influences conformational flexibility and entropic contributions to binding thermodynamics .

Drug Design Molecular Recognition Physicochemical Properties

Molecular Weight and Heavy Atom Count Differentiation versus Extended Alkyl Chain Analogs

4-Methyl-N-(pentan-2-yl)pyridin-3-amine (C11H18N2, MW 178.27 g/mol) occupies a specific position within the molecular weight distribution of N-alkylated pyridin-3-amine derivatives, differing from both shorter-chain and longer-chain analogs . Compared to 4-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine (CAS 1339726-25-8; C13H22N2; MW 206.33 g/mol), the target compound is approximately 28 Da lighter and contains two fewer heavy atoms (13 vs 15) [1]. This molecular weight difference translates to improved ligand efficiency metrics (LE) for applications where lower molecular weight is advantageous, as LE is calculated as -RTln(Kd)/N_heavy_atoms and inversely correlates with heavy atom count when potency is held constant [2]. Conversely, compared to N-(pentan-2-yl)pyridin-3-amine (CAS unassigned; C10H16N2; MW 164.25 g/mol), the target compound incorporates an additional methyl group (4-methyl substitution) that adds 14 Da molecular weight while providing distinct regioisomeric character [3].

Lead Optimization Ligand Efficiency Metrics Medicinal Chemistry

4-Methyl-N-(pentan-2-yl)pyridin-3-amine: Evidence-Backed Research and Procurement Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Optimization with Specific Lipophilicity Requirements

In kinase inhibitor programs targeting FGFR1 or related tyrosine kinases, 4-methyl-N-(pentan-2-yl)pyridin-3-amine serves as a lipophilic building block for SAR exploration of the solvent-exposed region or hinge-binding motif. Based on published SAR analyses of pyridin-3-amine derivatives as FGFR1 inhibitors showing that 4-substituted variants achieve IC50 values of 0.5-5 nM while 2-substituted analogs demonstrate >10-fold reduced potency [1], researchers should select this specific 4-methyl regioisomer (CAS 1344111-70-1) rather than the commercially available 2-methyl isomer (CAS 1542409-62-0) when probing the 4-position substitution hypothesis. The branched pentan-2-yl side chain provides calculated XLogP3 enhancement of ~2.5-3.0 logP units relative to unsubstituted 3-aminopyridine parent [2], enabling systematic exploration of lipophilicity-activity relationships without introducing additional heteroatoms that would alter hydrogen bond donor/acceptor profiles .

Synthetic Methodology: N-Alkylation Optimization Using Sterically Differentiated Secondary Amines

4-Methyl-N-(pentan-2-yl)pyridin-3-amine represents a sterically defined secondary amine building block suitable for optimizing N-alkylation protocols with electrophilic coupling partners. The secondary amine functionality (single hydrogen bond donor) [1] combined with the branched pentan-2-yl side chain creates a sterically differentiated nitrogen nucleophile that exhibits distinct reactivity compared to primary amine 4-methylpyridin-3-amine (CAS 3430-27-1) or unhindered N-alkyl analogs. This steric differentiation enables chemoselective transformations in the presence of multiple nucleophilic sites and provides a defined steric environment for probing substrate scope limitations in cross-coupling and amidation reactions [2]. Procurement of this specific compound (MW 178.27, heavy atom count 13) rather than extended-chain analogs like 4-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine (MW 206.33) provides optimal balance between steric bulk and molecular weight for methodology development applications .

Physicochemical Property Profiling: Membrane Permeability and CNS Penetration Studies

For drug discovery programs evaluating central nervous system (CNS) penetration potential or passive membrane permeability, 4-methyl-N-(pentan-2-yl)pyridin-3-amine offers a distinct physicochemical profile suitable for benchmarking and comparative studies. The compound's topological polar surface area (TPSA) of approximately 24.9 Ų falls well below the empirical threshold of 60 Ų associated with favorable CNS penetration, and its calculated logP of ~2.7-3.2 positions it within the optimal range for blood-brain barrier penetration [1]. In contrast, N-aryl pyridin-3-amine kinase inhibitor scaffolds with TPSA values exceeding 60-80 Ų are predicted to exhibit limited CNS exposure [2]. The target compound's reduced hydrogen bond donor count (1 versus 2 for 3-aminopyridine parent) further supports its utility as a model compound for correlating computed physicochemical descriptors with experimental permeability measurements (PAMPA, Caco-2, or MDCK assays) .

Analytical Reference Standard: Regioisomeric Purity Verification in Quality Control

In analytical chemistry and quality control settings, 4-methyl-N-(pentan-2-yl)pyridin-3-amine (CAS 1344111-70-1) serves as an authentic reference standard for verifying regioisomeric purity and detecting cross-contamination with structurally similar compounds. Given that the 2-methyl isomer (CAS 1542409-62-0) shares identical molecular formula and molecular weight (C11H18N2; MW 178.27) [1], chromatographic separation and unambiguous identification require validated reference materials. The distinct CAS registry number (1344111-70-1) uniquely identifies this specific regioisomer and substitution pattern [2], enabling traceable documentation for regulatory submissions and patent applications. In the context of the nevirapine synthetic pathway precedent established for the 4-methylpyridin-3-amine scaffold , analytical characterization of N-alkylated derivatives derived from this validated pharmaceutical intermediate platform benefits from established impurity profiling methodologies and analytical reference standards .

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